Comparative CYP11B2 Inhibitory Activity: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs. Related 8-Oxooctanoate Scaffolds
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate exhibits moderate inhibitory activity against human CYP11B2 (aldosterone synthase), an emerging target for cardiovascular and renal diseases. Its activity is distinct from the unsubstituted phenyl analog, Ethyl 8-oxo-8-phenyloctanoate, which is reported as a histone deacetylase (HDAC) inhibitor with no documented CYP11B2 activity . This functional divergence underscores the impact of the 2-chloro substituent on target selectivity.
| Evidence Dimension | CYP11B2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 22 nM [1] |
| Comparator Or Baseline | Ethyl 8-oxo-8-phenyloctanoate (CAS 103187-95-7) |
| Quantified Difference | Target compound has defined CYP11B2 activity (IC50 = 22 nM); comparator is primarily known as an HDAC inhibitor with no reported CYP11B2 activity |
| Conditions | In vitro enzymatic assay using human CYP11B2 expressed in hamster V79MZ cells with [3H]-11-deoxycorticosterone as substrate, analyzed by HPLC [1] |
Why This Matters
This difference defines the target compound's utility in aldosterone-related research, as opposed to HDAC-focused studies where the unsubstituted analog is the preferred tool.
- [1] BindingDB. BDBM50038637 (CHEMBL3354855) - Inhibition of human CYP11B2. IC50: 22 nM. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50038637 (accessed 2026-04-16). View Source
